molecular formula C8H11BrN2OS B1371716 1-(4-Bromothiazol-2-yl)piperidin-4-ol CAS No. 1017781-58-6

1-(4-Bromothiazol-2-yl)piperidin-4-ol

Cat. No.: B1371716
CAS No.: 1017781-58-6
M. Wt: 263.16 g/mol
InChI Key: DHHJOPQBBXJUEG-UHFFFAOYSA-N
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Description

1-(4-Bromothiazol-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromothiazole ring attached to a piperidin-4-ol moiety

Preparation Methods

The synthesis of 1-(4-Bromothiazol-2-yl)piperidin-4-ol typically involves the reaction of 4-bromothiazole with piperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromothiazol-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Bromothiazol-2-yl)piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromothiazol-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to act as an antagonist of the CCR5 receptor, which is involved in the entry of HIV into host cells. By blocking this receptor, the compound can inhibit the replication of the virus and potentially serve as a therapeutic agent for HIV .

Comparison with Similar Compounds

1-(4-Bromothiazol-2-yl)piperidin-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the bromothiazole and piperidin-4-ol moieties, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHJOPQBBXJUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671672
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-58-6
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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